Welcome to the BenchChem Online Store!
molecular formula C10H17NO3 B126742 tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate CAS No. 145106-46-3

tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate

Cat. No. B126742
M. Wt: 199.25 g/mol
InChI Key: UXSQXOIYRVCHBS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08921368B2

Procedure details

A 1.6 M ether solution of methyllithium (13.59 mL, 21.75 mmol) was added to a stirred suspension of tert-butyl 2-oxocyclopentylcarbamate (1.97 g, 9.89 mmol, from Step 2) and cerium(III) chloride (5.36 g, 21.75 mmol) in tetrahydrofuran (50 mL) at −78° C. under nitrogen. After 2.5 h at −78° C., the mixture was quenched with saturated ammonium chloride, allowed to warm to room temperature, and filtered through a short bed of Celite to remove insoluble cerium salt. The filter cake was rinsed with ethyl acetate. The filtrated was extracted with ethyl acetate three times. The combined ethyl acetate phase was washed with saturated ammonium chloride and brine respectively, dried (MgSO4), filtered and concentrated. Silica gel chromatography, eluting with 0 to 50% ethyl acetate in hexanes, gave tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate as yellow solid (1.47 g, 82% yield). 1H NMR analysis indicated the presence of approximately a 3:1 diastereomeric mixture.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.59 mL
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1]COCC.C[Li].[O:8]=[C:9]1[CH2:13][CH2:12][CH2:11][CH:10]1[NH:14][C:15](=[O:21])[O:16][C:17]([CH3:20])([CH3:19])[CH3:18].[Cl-].[Ce+3].[Cl-].[Cl-]>O1CCCC1>[OH:8][C:9]1([CH3:1])[CH2:13][CH2:12][CH2:11][CH:10]1[NH:14][C:15](=[O:21])[O:16][C:17]([CH3:18])([CH3:20])[CH3:19] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
13.59 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
1.97 g
Type
reactant
Smiles
O=C1C(CCC1)NC(OC(C)(C)C)=O
Name
Quantity
5.36 g
Type
reactant
Smiles
[Cl-].[Ce+3].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was quenched with saturated ammonium chloride
FILTRATION
Type
FILTRATION
Details
filtered through a short bed of Celite
CUSTOM
Type
CUSTOM
Details
to remove insoluble cerium salt
WASH
Type
WASH
Details
The filter cake was rinsed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The filtrated was extracted with ethyl acetate three times
WASH
Type
WASH
Details
The combined ethyl acetate phase was washed with saturated ammonium chloride and brine respectively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Silica gel chromatography, eluting with 0 to 50% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
OC1(C(CCC1)NC(OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08921368B2

Procedure details

A 1.6 M ether solution of methyllithium (13.59 mL, 21.75 mmol) was added to a stirred suspension of tert-butyl 2-oxocyclopentylcarbamate (1.97 g, 9.89 mmol, from Step 2) and cerium(III) chloride (5.36 g, 21.75 mmol) in tetrahydrofuran (50 mL) at −78° C. under nitrogen. After 2.5 h at −78° C., the mixture was quenched with saturated ammonium chloride, allowed to warm to room temperature, and filtered through a short bed of Celite to remove insoluble cerium salt. The filter cake was rinsed with ethyl acetate. The filtrated was extracted with ethyl acetate three times. The combined ethyl acetate phase was washed with saturated ammonium chloride and brine respectively, dried (MgSO4), filtered and concentrated. Silica gel chromatography, eluting with 0 to 50% ethyl acetate in hexanes, gave tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate as yellow solid (1.47 g, 82% yield). 1H NMR analysis indicated the presence of approximately a 3:1 diastereomeric mixture.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.59 mL
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1]COCC.C[Li].[O:8]=[C:9]1[CH2:13][CH2:12][CH2:11][CH:10]1[NH:14][C:15](=[O:21])[O:16][C:17]([CH3:20])([CH3:19])[CH3:18].[Cl-].[Ce+3].[Cl-].[Cl-]>O1CCCC1>[OH:8][C:9]1([CH3:1])[CH2:13][CH2:12][CH2:11][CH:10]1[NH:14][C:15](=[O:21])[O:16][C:17]([CH3:18])([CH3:20])[CH3:19] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
13.59 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
1.97 g
Type
reactant
Smiles
O=C1C(CCC1)NC(OC(C)(C)C)=O
Name
Quantity
5.36 g
Type
reactant
Smiles
[Cl-].[Ce+3].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was quenched with saturated ammonium chloride
FILTRATION
Type
FILTRATION
Details
filtered through a short bed of Celite
CUSTOM
Type
CUSTOM
Details
to remove insoluble cerium salt
WASH
Type
WASH
Details
The filter cake was rinsed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The filtrated was extracted with ethyl acetate three times
WASH
Type
WASH
Details
The combined ethyl acetate phase was washed with saturated ammonium chloride and brine respectively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Silica gel chromatography, eluting with 0 to 50% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
OC1(C(CCC1)NC(OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.